molecular formula C9H14O B13268766 1-Cyclobutylcyclobutane-1-carbaldehyde

1-Cyclobutylcyclobutane-1-carbaldehyde

Cat. No.: B13268766
M. Wt: 138.21 g/mol
InChI Key: FPBVQWXYFAHFBG-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O. It features a unique structure comprising two cyclobutane rings and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalytic systems to enhance reaction efficiency and reduce production costs. The compound is usually purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclobutylcyclobutane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the compound’s unique structure allows it to participate in ring-opening reactions, which are valuable in the synthesis of cyclic compounds .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutylcyclobutane-1-carbaldehyde is unique due to its dual cyclobutane rings and aldehyde functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and material science .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-cyclobutylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-7-9(5-2-6-9)8-3-1-4-8/h7-8H,1-6H2

InChI Key

FPBVQWXYFAHFBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC2)C=O

Origin of Product

United States

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